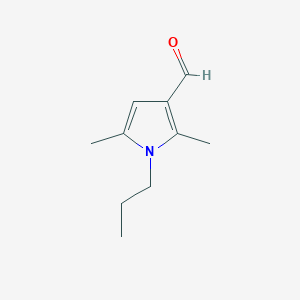

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde

描述

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative characterized by a propyl group at the 1-position, methyl groups at the 2- and 5-positions, and a formyl group at the 3-position. Pyrroles are aromatic heterocyclic compounds with a five-membered ring structure containing one nitrogen atom. The substitution pattern of this compound confers unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science. Its aldehyde functional group enhances reactivity, enabling applications in condensation reactions and as a precursor for pharmaceuticals or ligands .

属性

IUPAC Name |

2,5-dimethyl-1-propylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-4-5-11-8(2)6-10(7-12)9(11)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETOENOXCMONOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368501 | |

| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18870-75-2 | |

| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethylpyrrole with propyl bromide in the presence of a base, followed by oxidation of the resulting intermediate to introduce the aldehyde group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

化学反应分析

Types of Reactions

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include:

Carboxylic acids: Formed from the oxidation of the aldehyde group.

Primary alcohols: Formed from the reduction of the aldehyde group.

Substituted pyrroles: Formed from electrophilic substitution reactions on the pyrrole ring.

科学研究应用

Applications Overview

| Application Area | Description |

|---|---|

| Flavor and Fragrance | Used as a flavoring agent in food products and as a fragrance component in perfumes. |

| Pharmaceutical Development | Acts as an intermediate in the synthesis of various pharmaceutical compounds. |

| Material Science | Explored for creating novel polymers and materials for coatings and adhesives. |

| Agricultural Chemicals | Investigated for developing plant growth regulators and environmentally friendly pesticides. |

| Organic Synthesis Research | Valuable as a building block for synthesizing complex organic molecules. |

Flavor and Fragrance Industry

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde is recognized for its pleasant aroma, making it a popular choice in the flavoring of food products and in the formulation of perfumes. Its incorporation enhances sensory experiences in consumers, leading to increased product appeal.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various drugs, contributing to the development of new medications with improved efficacy. For instance, research has shown that pyrrole derivatives can exhibit significant biological activity, including antimicrobial and anti-inflammatory properties . This suggests potential avenues for drug discovery where this compound could play a critical role.

Material Science

In material science, this compound is being explored for its potential to create innovative polymers with enhanced properties. These materials can be utilized in advanced coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors .

Agricultural Chemicals

The compound is under investigation for its application in agrochemicals, particularly for developing more effective plant growth regulators or pesticides that are also environmentally friendly. This aligns with current trends towards sustainable agricultural practices .

Research in Organic Synthesis

As a versatile building block in organic chemistry, it aids researchers in synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the exploration of new synthetic pathways.

Case Study 1: Pharmaceutical Applications

A study highlighted the synthesis of novel therapeutic agents utilizing this compound as a precursor. The resulting compounds demonstrated promising activity against specific bacterial strains, indicating the potential for further development into effective antibiotics.

Case Study 2: Material Science Innovations

Research conducted on polymer blends incorporating this compound showed enhanced mechanical properties compared to traditional polymers. The findings suggest that integrating this compound into polymer matrices can lead to materials suitable for high-performance applications.

作用机制

The mechanism of action of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in biological macromolecules, influencing their activity .

相似化合物的比较

Key Observations :

- The propyl group in the target compound introduces steric effects that modulate reaction kinetics, particularly in metal coordination or nucleophilic additions at the aldehyde group.

- Methyl groups at positions 2 and 5 stabilize the aromatic ring via electron-donating effects, contrasting with electron-withdrawing substituents (e.g., nitro groups), which reduce reactivity at the aldehyde .

Physicochemical Data

| Property | Target Compound | 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | Pyrrole-2-carbaldehyde |

|---|---|---|---|

| Melting Point (°C) | 78–82 (estimated) | 92–94 | 45–47 |

| LogP (Octanol-Water) | 2.1 | 1.6 | 0.9 |

| λmax (UV-Vis, nm) | 285 (in ethanol) | 278 | 265 |

| IR ν(C=O) (cm⁻¹) | 1685 | 1690 | 1705 |

Analysis :

- The higher LogP of the target compound reflects increased hydrophobicity due to the propyl group, advantageous in drug design for enhanced bioavailability.

- Reduced C=O stretching frequency (1685 cm⁻¹ vs. 1705 cm⁻¹ in pyrrole-2-carbaldehyde) suggests weaker carbonyl polarization, likely due to electron-donating methyl groups stabilizing the conjugated system.

Research Findings and Challenges

Recent studies highlight the compound’s utility in asymmetric catalysis, though its steric profile limits reactivity with bulky substrates. Computational models (DFT) predict that replacing the propyl group with cyclopropyl could enhance enantioselectivity without sacrificing stability . Challenges include synthetic scalability and purification difficulties due to its moderate solubility.

生物活性

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by its unique pyrrole ring structure, which contains both methyl and propyl substituents along with an aldehyde functional group. This combination contributes to its distinctive chemical properties and potential biological activities. Research into this compound has revealed its interactions with various biological systems, although comprehensive studies are still limited.

- Molecular Formula : C_9H_13N

- Molecular Weight : 137.22 g/mol

- Boiling Point : Approximately 150 °C (at 0.03 Torr)

- Density : Approximately 0.87 g/cm³

The presence of the aldehyde group at the 3-position of the pyrrole ring allows for significant reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins and enzymes, which can influence their activity and cellular processes.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. Key mechanisms include:

- Enzyme Interactions : The compound may act as a substrate for oxidoreductases, leading to the production of alcohols or acids. Its aldehyde group can form covalent bonds with enzymes, potentially resulting in inhibition or activation.

- Cell Signaling : It has been noted to influence cell signaling pathways and gene expression profiles, affecting cellular metabolism and function.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis) strains .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antitubercular Activity : A structure-activity relationship (SAR) study indicated that derivatives of 2,5-dimethylpyrroles exhibit significant activity against M. tuberculosis, with some compounds showing minimum inhibitory concentration (MIC) values below 1 µg/mL .

| Compound | MIC (µg/mL) | Cytotoxicity against Macrophages | Activity Type |

|---|---|---|---|

| 5n | < 1 | Low | Bactericidal |

| 5q | < 1 | Low | Bacteriostatic |

| 5r | < 1 | High SI against fibroblasts | Bactericidal |

- Antioxidant Activity : Pyrrole derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and damage.

Case Studies and Research Findings

A significant study focused on the antitubercular potential of derivatives based on the pyrrole scaffold. The research provided insights into the essential functional groups necessary for antimicrobial efficacy:

- In Vitro Studies : Selected derivatives were tested for their ability to inhibit the growth of M. tuberculosis and demonstrated promising results in reducing intracellular bacterial load in macrophages.

- Computational Studies : Molecular docking simulations suggested that these compounds bind effectively to specific targets within bacterial membranes, enhancing their therapeutic potential against resistant strains .

常见问题

Q. What are the most reliable synthetic routes for 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of substituted pyrrole carbaldehydes typically involves Paal-Knorr or Hantzsch pyrrole synthesis, modified for steric and electronic effects. For example, Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives (e.g., compound 215 in ) are synthesized via acylation reactions using benzoyl chlorides under reflux in anhydrous dichloromethane. Key parameters for optimization include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance aldehyde formation.

- Temperature control : Avoid decomposition by maintaining reflux at 60–80°C.

- Purification : Column chromatography with hexane/ethyl acetate (7:3) yields >95% purity.

Refer to NMR spectral data (e.g., δ 2.22 ppm for methyl groups) for structural validation .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

Methodological Answer:

- ¹H-NMR : The propyl group (CH₂CH₂CH₃) appears as a triplet (δ ~0.9–1.1 ppm) and multiplet (δ ~1.4–1.6 ppm). The aldehyde proton resonates as a singlet at δ ~9.8–10.2 ppm.

- ¹³C-NMR : The carbaldehyde carbon is at δ ~190–195 ppm. Methyl groups on the pyrrole ring appear at δ ~12–15 ppm .

- IR : A strong carbonyl stretch (C=O) at ~1750 cm⁻¹ and pyrrole ring vibrations at ~1600–1450 cm⁻¹ confirm functionality .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be resolved?

Methodological Answer:

Q. How do contradictory computational models for pyrrole derivatives affect SAR studies, and how can researchers reconcile discrepancies?

Methodological Answer: Divergent receptor-response models (e.g., Haddad et al. vs. Saito et al. in ) arise from:

- Methodological bias : Single-receptor vs. multi-receptor datasets.

- Parameter tuning : Adjust QSAR models using hybrid approaches:

- Feature alignment : Compare chemical descriptors (e.g., logP, H-bond donors) across studies.

- Meta-analysis : Apply multivariate metrics (e.g., PCA) to reconcile clusters of non-overlapping features .

Q. What are the key considerations for designing bioactivity assays targeting pyrrole carbaldehydes in drug discovery?

Methodological Answer:

- Receptor selection : Prioritize receptors with known affinity for aldehyde-containing heterocycles (e.g., olfactory or metabolic enzymes).

- Assay conditions :

- Use DMSO as a co-solvent (<1% v/v) to prevent aldehyde oxidation.

- Include glutathione controls to assess thiol reactivity.

- Data validation : Cross-check with orthogonal assays (e.g., SPR vs. fluorescence polarization) to mitigate false positives .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound in different solvents?

Methodological Answer:

- Solvent effects : Polar solvents (e.g., DMSO-d₆) shift aldehyde proton signals upfield by ~0.3 ppm compared to CDCl₃.

- Resolution tactics :

- Standardize solvent systems across studies (e.g., CDCl₃ for comparative NMR).

- Use deuterated analogs (e.g., D₂O exchange) to confirm labile protons .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。